REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:18]([O:22][C:23](=[O:31])[C:24]1[CH:29]=[CH:28][C:27](Br)=[CH:26][CH:25]=1)([CH3:21])([CH3:20])[CH3:19]>CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C1(C)C=CC=CC=1>[C:18]([O:22][C:23]([C:24]1[CH:29]=[CH:28][C:27]([CH:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])=[CH:26][CH:25]=1)=[O:31])([CH3:21])([CH3:19])[CH3:20] |f:1.2.3.4,^1:34,40|
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Name
|
|
Quantity
|
4.24 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)OC)(=O)OC
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Name
|
K3PO4
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Quantity
|
18.57 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
745 mg
|
Type
|
catalyst
|
Smiles
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CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
The reaction was subsequently stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the slurry was degassed with N2 for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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The slurry was cooled
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |